2-(Boc-amino)-7-hydroxyspiro[3.5]nonane
Description
Structural Significance of Spiro[3.5]nonane Systems in Chemical Space Exploration
Spiro compounds are of increasing interest in medicinal chemistry due to their inherent three-dimensional and rigid structures. chemenu.commdpi.com This rigidity and defined spatial arrangement of substituents make spirocycles, such as spiro[3.5]nonane, attractive scaffolds for exploring chemical space. nih.govacs.org Unlike flat, aromatic systems, spirocycles possess a high fraction of sp³-hybridized carbon atoms, which imparts a distinct three-dimensionality to the molecule. nih.govsemanticscholar.org This characteristic is crucial in modern drug design, as it allows for more precise and complex interactions with the three-dimensional binding sites of biological targets like proteins and enzymes.
The exploration of 3D chemical space is a key strategy in the development of novel therapeutics. nih.gov The rigid nature of the spiro[3.5]nonane scaffold helps to limit the number of possible conformations a molecule can adopt, which can lead to increased binding affinity and selectivity for its target. chemenu.comnih.gov Furthermore, the introduction of a spirocyclic moiety can favorably alter a molecule's physicochemical properties, including its solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADMET) profile. chemenu.comnih.govresearchgate.net The growing number of approved drugs containing a spirocycle underscores the success of this scaffold in medicinal chemistry. mdpi.com
Importance of Boc-Protected Amines and Hydroxyl Groups in Rational Synthetic Design
The synthesis of complex molecules like 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane relies on the strategic use of functional groups and protecting groups. The Boc-amino and hydroxyl moieties are not merely structural components; they are critical tools in the rational design and execution of multi-step synthetic sequences.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.com Amines are nucleophilic and basic, and these properties can interfere with desired reactions elsewhere in a molecule. chemistrysteps.com The Boc group temporarily masks the reactivity of the amine, allowing chemists to perform transformations on other parts of the molecule without unintended side reactions. genscript.com It is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is advantageous as it often preserves other sensitive functional groups within the molecule. jk-sci.comgenscript.comwikipedia.org This ability to selectively protect and deprotect amines is a cornerstone of modern synthetic chemistry, particularly in the construction of pharmaceuticals and peptides. genscript.com
The hydroxyl (-OH) group is another functional group of immense importance in medicinal chemistry. researchgate.net It is frequently found in biologically active natural products and can significantly influence a molecule's properties. hyphadiscovery.comacs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong, specific interactions with biological targets, which can lead to a substantial increase in binding affinity. researchgate.netacs.orgnih.gov However, this interaction is highly directional, meaning the scaffold must position the hydroxyl group precisely within the binding site to achieve maximum effect. acs.orgnih.gov While the polarity of the hydroxyl group can enhance water solubility, it also carries a significant desolvation penalty, which can reduce binding affinity if the energetic cost of removing the group from its interaction with water is not offset by favorable interactions at the target site. researchgate.netacs.orgnih.gov Therefore, the rational incorporation of hydroxyl groups is a key consideration in drug design, balancing potential gains in potency with physicochemical properties. hyphadiscovery.com
Overview of Spiro[3.5]nonane Derivatives in Contemporary Chemical Research
The spiro[3.5]nonane scaffold serves as a foundational building block for a variety of derivatives used in chemical research and as intermediates in the synthesis of more complex molecules. These derivatives often feature different functional groups attached to the dual-ring system, enabling their use in a wide range of chemical transformations and screening libraries. The compound at the center of this article, this compound, is itself a functionalized derivative designed for further synthetic elaboration.
Research and commercial catalogs feature numerous spiro[3.5]nonane derivatives, highlighting their utility as building blocks. chemenu.com For instance, the ketone precursor to the target compound, tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate, is a key intermediate. calpaclab.com The reduction of this ketone yields the corresponding alcohol, this compound. Other related structures demonstrate the versatility of this scaffold.
The table below presents a selection of spiro[3.5]nonane derivatives, illustrating the chemical diversity built upon this core structure.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| Spiro[3.5]nonane | 185-02-4 | C₉H₁₆ | The parent hydrocarbon scaffold. nih.gov |
| Spiro[3.5]nonane-1,3-dione | 455264-97-8 | C₉H₁₂O₂ | A diketone derivative. chemicalbook.comnih.gov |
| tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate | 2168870-40-2 | C₁₄H₂₃NO₃ | A Boc-protected amino ketone. calpaclab.com |
| tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | C₁₃H₂₃NO₃ | A heterocyclic analogue with a hydroxyl group. sigmaaldrich.comchembk.com |
| tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 53484529 | C₁₃H₂₄N₂O₂ | A heterocyclic analogue with an amino group. nih.gov |
The synthesis of libraries of spiro compounds for high-throughput screening is a common strategy in the search for new drug candidates. semanticscholar.org The development of synthetic routes to spirocyclic scaffolds is an active area of research, aiming to provide novel building blocks for the exploration of new chemical space and the generation of biologically active molecules. nih.govnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-hydroxyspiro[3.5]nonan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMCSNNFQUPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Boc Amino 7 Hydroxyspiro 3.5 Nonane and Analogues
General Strategies for Spiro[3.5]nonane Scaffold Construction
The construction of the spiro[3.5]nonane skeleton is a focal point in contemporary organic synthesis, given the prevalence of this motif in natural products and pharmaceutically active molecules. mdpi.com General strategies are broadly categorized into cyclization and cycloaddition reactions, each offering distinct advantages in terms of efficiency, stereocontrol, and atom economy.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. These methods involve the formation of one of the rings by creating a new bond between two atoms within a single molecule that already contains the other ring or a precursor to it.
Intramolecular nucleophilic substitution is a fundamental strategy for ring formation. youtube.com This approach typically involves a molecule containing both a nucleophilic group and a leaving group, positioned to allow for an intramolecular attack that closes a ring. In the context of spiro[3.5]nonane synthesis, this could involve a pre-existing cyclohexane or cyclobutane ring bearing a side chain with the necessary reactive partners. The reaction's success is governed by factors such as chain length, conformational flexibility, and the nature of the nucleophile and leaving group. youtube.com For instance, the formation of a five-membered ring via an intramolecular SN2 reaction is generally a favored process according to Baldwin's rules for ring closure. stackexchange.com
A related approach involves the ring-opening of a strained ring, such as a spirocyclopropane, by a nucleophile, followed by a subsequent cyclization. While not a direct substitution, this ring-opening-cyclization cascade provides a pathway to more complex heterocyclic spiro systems. researchgate.net
A variety of intramolecular reactions beyond simple nucleophilic substitution are employed to forge the spiro[3.5]nonane framework. These reactions often create the spirocyclic core in a single, highly efficient step. Intramolecular Michael additions, for example, have been successfully used to construct complex dispirocyclic skeletons under mild, transition-metal-free conditions. mdpi.comdoaj.org This method involves the intramolecular attack of a nucleophile onto an α,β-unsaturated carbonyl system to form a new ring.
Another powerful strategy is the intramolecular Schmidt reaction, which has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides, demonstrating the potential for installing amino functionalities during the ring-forming step. researchgate.net Similarly, intramolecular aldol reactions can be employed to create spirocyclic products with contiguous stereocenters. researchgate.net Furthermore, cascade reactions, such as the organocatalytic aza-Michael/Michael cyclization, offer enantioselective routes to spiro-oxindole piperidin-2-one derivatives. mdpi.com
| Intramolecular Reaction Type | Key Features | Resulting Scaffold Example |
| Michael Addition | Forms C-C bond via conjugate addition. | Dispirocyclic compounds |
| Schmidt Reaction | Utilizes ketones and alkyl azides. | 2-Amino-spiro[4.5]decane-6-ones |
| Aldol Addition | Forms C-C bond and a hydroxyl group. | Spirocyclic aldols |
| Aza-Michael/Michael Cascade | Enantioselective, organocatalyzed. | Spiro-oxindole piperidin-2-ones |
Photochemical reactions offer unique pathways for the construction of complex and strained ring systems. The Bergman cyclization, a photochemical or thermal reaction of enediynes, leads to the formation of a diradical intermediate that can then abstract hydrogen atoms to form an aromatic ring. While typically associated with aromatization, related photochemical cycloaromatization reactions have been used for the construction of naphthalene cores from benzannelated dienynes. researchgate.net The application of such photochemical principles to create saturated spirocyclic systems like spiro[3.5]nonane would require careful substrate design to control the reactivity of the photogenerated intermediates. For instance, a di-π-methane rearrangement, a common photochemical reaction, was observed to not proceed in a linear di-π-methane system, which instead yielded a cyclopentadiene derivative through an alternative cyclization pathway. researchgate.net
Cycloaddition Reactions for Spirocycle Formation
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient for constructing cyclic and spirocyclic systems. These reactions are often characterized by high atom economy and stereospecificity.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective formation of six-membered rings. nih.gov In the context of spiro[3.5]nonane synthesis, an intramolecular Diels-Alder reaction can be employed where the diene and dienophile are tethered together, leading to a fused bicyclic system. Alternatively, an intermolecular Diels-Alder reaction can be strategically used to construct the spirocyclic core. A notable approach involves the reaction of an exo-enone with a diene, which can be catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts to yield spirocycles with high enantioselectivity. nih.gov This method allows for the direct, catalytic, and enantioselective construction of spiro[4.5]decane and spiro[5.5]undecane skeletons. nih.gov
The reactivity in Diels-Alder reactions is often enhanced by using electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com When cyclic dienes are used, bicyclic products are formed, and the stereochemistry is often governed by the "endo rule," which describes the preference for substituents on the dienophile to occupy the endo position in the transition state. youtube.com
| Diels-Alder Approach | Reactants | Key Features |
| Intermolecular | exo-Enone and a diene | Catalytic, enantioselective, forms quaternary spirocenters. |
| Intramolecular | Tethered diene and dienophile | Forms fused ring systems that can be precursors to spirocycles. |
[2+2] Cycloadditions for Cyclobutane Ring Formation
The [2+2] cycloaddition reaction is a powerful and widely employed method for the construction of cyclobutane rings. nih.govbaranlab.org This strategy involves the reaction of two components with double bonds, such as two alkenes or a ketene and an alkene, to form a four-membered ring. In the context of spiro[3.5]nonane synthesis, this approach is particularly useful for creating the cyclobutane ring fused to a pre-existing six-membered ring.
A common variant is the ketene cycloaddition, where a ketene or a ketene equivalent reacts with an alkene. For instance, the reaction of dichloroketene (generated in situ from trichloroacetyl chloride and an activating agent like zinc) with methylenecyclohexane would yield a spiro[3.5]nonane derivative. niscpr.res.in This method provides a direct route to the spiro-annulated cyclobutanone core, which can then be further functionalized. niscpr.res.in Photocatalytic [2+2] cycloadditions have also emerged as a key strategy, allowing for the construction of the cyclobutane motif under mild conditions. nih.gov
| Reactant 1 | Reactant 2 | Key Condition | Product Type |
| Ketene | Alkene (e.g., methylenecyclohexane) | Thermal or catalyzed | Spiro-cyclobutanone |
| Alkene | Alkene | Photochemical (hv) | Spiro-cyclobutane |
| Allene | Olefin | Enantioselective catalysis | Chiral spiro-cyclobutane |
This table presents generalized data for illustrative purposes based on established [2+2] cycloaddition principles. nih.govniscpr.res.in
1,3-Dipolar Cycloadditions in Spirocyclic Amine Synthesis
The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings, which can be crucial for introducing the amine functionality in spirocyclic systems. mdpi.com This reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne. beilstein-journals.org
In the synthesis of spirocyclic amines, an exocyclic alkene on a cyclohexane ring can serve as the dipolarophile. The cycloaddition of an azomethine ylide, generated in situ from the reaction of an isatin with an α-amino acid, with a methylene-cyclohexane derivative would lead to the formation of a spiro[cyclohexane-pyrrolidine] system. ccspublishing.org.cn This provides a direct route to the spirocyclic amine core. thieme-connect.com This method is valued for its ability to rapidly build molecular complexity with high stereoselectivity. ccspublishing.org.cn The resulting spiro-pyrrolidine or spiro-isoxazoline can then be modified to yield the desired 2-amino-spiro[3.5]nonane structure, for example through reductive ring opening.
| 1,3-Dipole | Dipolarophile | Resulting Spiro-Heterocycle | Reference |
| Azomethine Ylide | Methyleneoxindole | Spiro[indoline-pyrrolidine] | ccspublishing.org.cn |
| Azomethine Ylide | Alkene | Spiro-pyrrolidine | thieme-connect.com |
| Nitrile Oxide | α-methylene-γ-lactam | Spiro-isoxazoline | mdpi.com |
This table summarizes examples of 1,3-dipolar cycloadditions for the synthesis of spiro-heterocycles.
Ring Expansion and Rearrangement Approaches to Spiro[3.5]nonanes
Ring expansion reactions offer an alternative pathway to the spiro[3.5]nonane skeleton, often driven by the release of ring strain. nih.gov These methods typically involve the rearrangement of a smaller, more strained spirocyclic precursor. chemistrysteps.com For example, a pinacol-like rearrangement of an oxaspiro[2.3]hexane (a spirocycle containing cyclopropane and oxirane rings) can be induced by a Lewis acid. nih.gov This process is driven by the relief of strain in the three-membered rings and the formation of a more stable carbonyl group, leading to a cyclopentanone. nih.gov
A similar strategy can be envisioned starting from a cyclobutanol adjacent to a spiro center. Under acidic conditions, the formation of a carbocation can trigger a rearrangement where a C-C bond from the adjacent ring migrates, leading to the expansion of the cyclobutane into a cyclopentane ring and forming a new spirocycle. masterorganicchemistry.com While challenging, these rearrangements can provide access to complex spirocyclic systems that are difficult to assemble through other means. ubc.ca
Historical Context of Spiro[3.5]nonane Synthetic Development
The synthesis of spiro compounds, including the parent spiro[3.5]nonane, has been a topic of interest for many decades. Early work, such as that reported in the Journal of the American Chemical Society in 1953, laid the groundwork for the synthesis of the basic spiro[3.5]nonane skeleton. acs.org The intrinsic rigidity and unique three-dimensional structure of spirocycles made them attractive targets in synthetic chemistry. niscpr.res.in
Over the last few decades, synthetic methodologies have evolved significantly. The development of new catalytic systems, including both transition metal-based and organocatalytic approaches, has enabled the synthesis of diverse spiro derivatives with high efficiency and stereoselectivity. researchgate.net Early methods often resulted in racemic mixtures, but modern asymmetric synthesis allows for the creation of chiral spiro compounds with excellent enantioselectivity. researchgate.net The continuous development of reactions like cycloadditions and multicomponent reactions has greatly expanded the toolkit available for constructing complex spirocyclic molecules for applications in materials science and drug discovery. researchgate.netnih.gov
Strategic Approaches to Introduce Amino and Hydroxyl Functionalities
Once the spiro[3.5]nonane core is established, the next critical phase is the introduction and protection of the required amino and hydroxyl groups to yield the final target compound.
Installation of Boc-Protected Amine Groups
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. nih.gov Its stability under a wide range of conditions, except for mild acidic ones, makes it ideal for multi-step syntheses. nih.gov
The most straightforward method for installing the Boc group is the direct reaction of a precursor amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. nih.gov A variety of bases and solvent systems can be employed, and catalyst-free methods have also been developed. organic-chemistry.org
A general and efficient procedure involves dissolving the precursor amine, such as 2-amino-7-hydroxyspiro[3.5]nonane, in a solvent mixture like water/THF or water/acetone. A base (e.g., triethylamine) is added, followed by the addition of Boc₂O. nih.govnih.gov The reaction is often performed at 0 °C to control exothermicity and then allowed to warm to room temperature. nih.gov This method is highly chemoselective for amines, and under the right conditions, avoids side reactions like the formation of N,N-di-Boc derivatives. organic-chemistry.org
| Catalyst/Solvent System | Reaction Time | Yield | Reference |
| Water:Acetone (Catalyst-Free) | 8–12 min | Good to Excellent | nih.gov |
| Iodine (cat.), Solvent-Free | Not specified | Good | organic-chemistry.org |
| Amberlyst-15, Ethanol | Not specified | Excellent | researchgate.net |
| Water (Catalyst-Free) | Not specified | Excellent | organic-chemistry.org |
This table highlights various reported conditions for the N-Boc protection of amines.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a cornerstone for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines with alkyl halides. masterorganicchemistry.com
For the synthesis of spirocyclic amines, a ketone precursor such as spiro[3.5]nonan-7-one can be reacted with an ammonia source or a primary amine, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being particularly common due to their mild nature and selectivity. masterorganicchemistry.com NaBH₃CN is effective at reducing imines in the presence of aldehydes, while NaBH(OAc)₃ is a non-toxic and efficient alternative. masterorganicchemistry.com The general scheme involves the condensation of the ketone and amine, followed by the reduction and purification steps. synplechem.com This process can be automated, saving time and minimizing the need for reaction optimization. synplechem.com In the context of synthesizing the target molecule, reductive amination of spiro[3.5]nonan-2-one with a suitable amine, followed by protection of the resulting amine with a Boc group, presents a viable pathway. This strategy was utilized in the synthesis of spirapril, where a keto ester was subjected to reductive amination to build a side chain. nih.gov
| Reducing Agent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Can reduce the starting carbonyl; less selective for the imine. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | More selective for reducing the imine/iminium ion over the ketone/aldehyde. Can introduce cyanide into the waste stream. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and does not use cyanide. A common choice for modern reductive aminations. | masterorganicchemistry.com |
| α-Picoline-borane | - | Allows for reductive amination in various solvents, including methanol, water, or under neat conditions. | organic-chemistry.org |
Multicomponent Reactions for Boc-Amine Incorporation
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. nih.gov Several MCRs, such as the Strecker, Petasis, and Ugi reactions, are initiated by the formation of an imine and can be adapted for the synthesis of α-amino acids and their derivatives, which are precursors to Boc-protected amines. nih.gov
Strecker Reaction: This classic MCR involves the reaction of a ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile furnishes an α-amino acid, which can then be protected with a Boc group.
Petasis (Borono-Mannich) Reaction: This reaction uses a carbonyl compound, an amine, and a vinyl- or aryl-boronic acid to generate allylic or benzylic amines. nih.gov This method was used in the synthesis of racemic clopidogrel. nih.gov
Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves a ketone, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like structure. nih.gov A three-component version can also be employed, which results in an α-aminoamide. nih.gov
These reactions offer an efficient pathway to complex amine-containing spirocycles by incorporating a significant portion of the starting materials into the final product. nih.gov For example, a spirocyclic ketone could serve as the carbonyl component in a Strecker or Petasis reaction to directly install an amino functionality at the spiro center, which can subsequently be Boc-protected.
Transformations from Nitro Precursors to Boc-Protected Amines
An alternative strategy for introducing a Boc-protected amine involves the reduction of a nitro group. The synthesis of nitro-substituted spirocycles can be achieved through methods like the nitro-spirocyclization of biaryl ynones with tert-butyl nitrite. scispace.com Once the nitro-spirocycle is formed, the nitro group can be readily reduced to a primary amine using various catalytic systems.
A notable example in spirocycle synthesis involves condensing a ketone with a nitromethane anion to form a nitro compound, which is then reduced to the amine and subsequently Boc-protected. nih.gov This approach offers a reliable method for amine introduction. Modern protocols allow for the one-pot reduction of nitro compounds followed by Boc-protection, streamlining the synthetic process. organic-chemistry.org For instance, a nickel boride catalyst, generated in situ from NiCl₂ and NaBH₄, can facilitate the reduction of a wide range of nitro compounds, and the resulting amine can be directly converted to the corresponding Boc-carbamate in the same reaction vessel. organic-chemistry.org
| Step | Reaction | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Henry Reaction (Nitroaldol) | Ketone + Nitroalkane (e.g., nitromethane), Base | mdpi.com |
| 2 | Reduction of Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂), NiCl₂/NaBH₄ | nih.govorganic-chemistry.org |
| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | organic-chemistry.org |
Orthogonal Protecting Group Strategies for Amine Functions in Spirocycles
In the synthesis of complex molecules with multiple functional groups, such as the target compound, the use of orthogonal protecting groups is crucial. biosynth.comaltabioscience.com Orthogonal protecting groups can be selectively removed in any order under different chemical conditions. biosynth.com This strategy allows for the precise manipulation of one functional group while others remain protected. biosynth.comaltabioscience.com
The most common orthogonal pairing in peptide and complex molecule synthesis is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.comiris-biotech.de
Boc Group: Typically used to protect α-amino groups and is removed with strong acids like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de
Fmoc Group: Also used for α-amino group protection, it is cleaved under mild basic conditions, commonly with a solution of piperidine in an organic solvent. altabioscience.comiris-biotech.de
This orthogonality is essential when synthesizing a molecule like 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, especially if further modifications are needed. For example, if a second amine were present on the spirocyclic core, one could be protected with Boc and the other with Fmoc. The Fmoc group could be removed with piperidine to allow for selective reaction at that position, leaving the Boc-protected amine and the hydroxyl group intact. This approach provides the flexibility required for the step-wise construction of highly functionalized spirocycles. acs.org
Introduction and Chemical Manipulation of Hydroxyl Groups
Reduction of Carbonyl Precursors to Hydroxyl Functionality
The introduction of a hydroxyl group onto the spiro[3.5]nonane skeleton is frequently accomplished through the reduction of a corresponding carbonyl precursor, such as spiro[3.5]nonan-7-one. uni.lunih.gov This transformation is a fundamental reaction in organic synthesis and can be achieved with a variety of reducing agents.
Hydroxylation and Diol Formation Methodologies
Direct hydroxylation or the formation of diols on a pre-existing spirocyclic framework can be achieved by oxidizing an alkene precursor. libretexts.org The stereochemical outcome of the dihydroxylation depends on the chosen reagents and mechanism. libretexts.org
Syn-Dihydroxylation: This process adds two hydroxyl groups to the same face of a double bond. It is commonly achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orgdokumen.pub Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org This method proceeds through a cyclic osmate ester intermediate, which ensures the syn addition. libretexts.orgwikipedia.org
Anti-Dihydroxylation: The addition of two hydroxyl groups to opposite faces of a double bond is typically accomplished via a two-step procedure. First, the alkene is epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened through acid-catalyzed hydrolysis, where the nucleophilic attack of water occurs from the side opposite the epoxide ring, leading to the anti-diol product. libretexts.org
These methods could be applied to a precursor like spiro[3.5]non-6-ene to install a 6,7-diol, which could then be further manipulated to achieve the desired 7-hydroxy functionality.
Specific Synthetic Pathways Towards this compound
A logical synthetic strategy would involve the initial construction of a spiro[3.5]nonane framework bearing functional groups that can be subsequently converted to the desired amino and hydroxyl moieties. A key intermediate in such a strategy is a ketone precursor, which allows for the introduction of the hydroxyl group via reduction.
The assembly of the spiro[3.5]nonane skeleton can be achieved through various methods, including intramolecular cyclization or cycloaddition reactions. For the target molecule, a convergent approach utilizing building blocks for the cyclobutane and cyclohexane rings is a viable strategy.
A plausible set of precursors for a related isomer, tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate, which can be subsequently reduced to the target compound, would include:
A substituted cyclobutane derivative: This component would ideally contain a group that can be transformed into the Boc-amino functionality.
A cyclohexanone derivative: This would serve as the foundation for the six-membered ring containing the ketone, which will later be reduced to the hydroxyl group.
The synthesis of functionalized cyclobutanes and cyclobutanones has been a subject of extensive research, with various stereocontrolled methods available.
The construction of the functionalized spiro[3.5]nonane framework would proceed through a series of carefully orchestrated steps.
The formation of the spirocyclic core is the cornerstone of the synthesis. A potential method involves the reaction of a suitable cyclobutanone derivative with a reagent that can facilitate the annulation of the cyclohexane ring. Alternatively, an intramolecular aldol condensation or a related cyclization of a precursor containing both the cyclobutane and a latent cyclohexane moiety could be employed.
Assuming the successful synthesis of a ketone precursor such as tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate, the introduction of the hydroxyl group can be achieved through the reduction of the ketone. The stereoselectivity of this reduction is a critical consideration, as it will determine the relative orientation of the hydroxyl group.
Various reducing agents can be employed for the reduction of cyclic ketones, with the choice of reagent influencing the stereochemical outcome. For instance, the use of lithium dispersion with hydrated salts of transition metals has been shown to be effective for the stereoselective reduction of cyclic ketones to their thermodynamically more stable alcohol counterparts.
| Reaction Step | Reagents and Conditions | Product | Key Considerations |
| Ketone Reduction | 1. Lithium dispersion2. FeCl₂·4H₂O or CuCl₂·2H₂O3. THF, Room Temperature | This compound | Stereoselectivity of the hydroxyl group formation. |
The tert-butyloxycarbonyl (Boc) protecting group is typically introduced to protect the amino functionality during the synthetic sequence. This is a standard procedure in organic synthesis and is usually carried out by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions if necessary.
| Reaction Step | Reagents and Conditions | Product | Key Considerations |
| Boc Protection | 1. Di-tert-butyl dicarbonate ((Boc)₂O)2. Base (e.g., triethylamine, NaOH)3. Solvent (e.g., THF, dichloromethane) | This compound | Efficient and selective protection of the amino group. |
Stereochemical Considerations in 2 Boc Amino 7 Hydroxyspiro 3.5 Nonane Synthesis and Reactivity
Significance of Stereochemistry in Spirocyclic Systems
Spiro compounds are organic molecules characterized by a unique structural motif where at least two rings are connected by a single common atom, known as the spiro atom. nih.gov This arrangement results in a twisted, three-dimensional structure. wikipedia.org The rigid conformation of spirocyclic scaffolds is a valuable feature in medicinal chemistry, as it can improve the potency and selectivity of drug candidates by restricting their molecular flexibility. nih.gov
Asymmetric Synthetic Approaches to Chiral Spiro[3.5]nonane Derivatives
The construction of the chiral spiro[3.5]nonane framework in an enantiomerically pure form is a considerable synthetic challenge. Chemists have developed several strategies to achieve this, broadly categorized into organocatalytic methods, metal-catalyzed transformations, and the use of chiral auxiliaries.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of spirocycle synthesis, chiral organocatalysts have proven effective in creating enantiomerically enriched products. For instance, cascade reactions, where multiple bond-forming events occur in a single pot, are well-suited for organocatalysis. nih.govresearchgate.net Chiral catalysts, such as quinidine-derived squaramide or quinine, can facilitate stereoselective three-component reactions to produce spirooxindoles and other complex spiro-fused heterocycles. nih.govpreprints.org These reactions often proceed through a series of steps like Knoevenagel condensation, Michael addition, and cyclization, with the chiral catalyst guiding the stereochemical outcome at each stage to yield products with high diastereo- and enantioselectivity. preprints.orgrsc.org Chiral phosphoric acids have also been employed in asymmetric (4+3) cyclization reactions to generate spiro compounds with high yields and enantioselectivities. rsc.org
| Organocatalytic Strategy | Catalyst Example | Reaction Type | Result |
| Cascade Reaction | Quinidine-derived Squaramide | Knoevenagel/Michael/Cyclization | Good yields and high enantiomeric excess (up to 90% ee) for spiro[4H-chromene-3,3'-oxindole] derivatives. preprints.org |
| Cascade Reaction | Quinine | Vinylogous Michael/Cyclization/Rearrangement | Good to excellent yields with high diastereoselectivity for spiro-bridged heterocyclic compounds. nih.gov |
| Asymmetric Cyclization | Chiral Phosphoric Acid | (4+3) Cyclization | High yields and enantioselectivities for spiro isoindolinone-oxepine-fused indoles. rsc.org |
This table presents examples of organocatalytic strategies used in the synthesis of various chiral spirocyclic compounds.
Transition-metal catalysis is a powerful tool for asymmetric synthesis. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of a reaction. This approach has been widely used in the synthesis of natural products. sci-hub.se For the synthesis of spirocycles, metal-catalyzed reactions such as hydrogenation, cycloadditions, and spiroketalization are common. researchgate.netresearchgate.net For example, iridium(I) complexes with chiral phosphine-oxazoline ligands (SpinPHOX) have been successfully used in the asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds. researchgate.net Similarly, palladium-catalyzed spiroketalization of alkynediols is a known method for creating spiroketal structures. researchgate.net The choice of metal and ligand is crucial for achieving high reactivity and stereoselectivity. sci-hub.se
| Metal Catalyst System | Reaction Type | Application |
| Ir(I)-SpinPHOX | Asymmetric Hydrogenation | Synthesis of chiral 3-substituted phthalides. researchgate.net |
| Rh(I)-SKP Ligand | Enantioselective [4+2] Cycloaddition | Synthesis of pyrimidinones. researchgate.net |
| Pd(0) | Spiroketalization | Synthesis of benzannulated steroid spiroketals. researchgate.net |
| Cu(II)-Binaphthyl Box | Asymmetric Michael/Ketalization | Synthesis of enantioenriched aryl and heteroaryl fused bicyclo[3.3.1]nonanes. researchgate.net |
This table summarizes selected metal-catalyzed asymmetric reactions for the synthesis of spirocyclic and related chiral compounds.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov
In the synthesis of spirocyclic compounds, chiral auxiliaries can be employed to direct the formation of specific stereoisomers. A notable example is the use of Ellman's sulfinamide in a modified Strecker reaction with racemic spirocyclic ketones. nih.govnih.gov While this particular reaction showed low to moderate diastereoselectivity, it enabled the separation of all stereoisomers, whose absolute configurations were then confirmed. nih.govnih.gov Other well-known auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, are widely used to control stereochemistry in various transformations, including alkylation and aldol reactions, which could be adapted for the synthesis of functionalized spiro[3.5]nonane precursors. wikipedia.org
Control of Diastereoselectivity and Enantioselectivity in Functional Group Introduction
Once the spiro[3.5]nonane core is established, the introduction of functional groups, such as the amino and hydroxyl groups in 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, must also be performed with stereochemical control. The control of both diastereoselectivity (the relative configuration of multiple stereocenters) and enantioselectivity (the preferential formation of one enantiomer) is paramount.
Diastereoselectivity is often governed by the steric and electronic properties of the existing spirocyclic framework and the reagents used. For example, in cascade reactions leading to spiro-tetrahydroquinolines, high diastereoselectivity has been achieved through intramolecular C(sp3)−H bond functionalization. researchgate.netscilit.com The inherent conformational rigidity of the spiro scaffold can direct incoming reagents to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. Reaction conditions can also play a critical role; in the synthesis of certain spirochromanepyrimidines, the choice of acid catalyst (e.g., methanesulfonic acid versus p-toluenesulfonic acid) and solvent was found to control the diastereomeric ratio of the products. nih.gov
Enantioselectivity in functional group introduction is typically achieved using chiral reagents, catalysts, or auxiliaries, as discussed in the previous sections. The goal is to create an energetic difference between the transition states leading to the two enantiomers, thus favoring the formation of the desired one.
Methods for Stereochemical Elucidation of Spiro[3.5]nonane Compounds
Determining the absolute and relative configuration of chiral spiro[3.5]nonane derivatives is a crucial final step. Several analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. nih.gov If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous proof of its stereochemical identity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed information about the relative stereochemistry and conformation of molecules in solution. Through-space correlations, such as those observed in Heteronuclear Overhauser Effect Spectroscopy (HOESY), can establish the spatial proximity of atoms, which helps in assigning stereochemistry. nih.gov Additionally, the observation of through-space spin-spin couplings between certain nuclei (e.g., ¹H and ¹⁹F) can provide valuable information for conformational analysis. nih.gov
Circular Dichroism (CD) Analysis: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and has been used to resolve stereochemical challenges in complex spirocyclic systems. acs.org
Future Directions and Emerging Research Avenues for Spiro 3.5 Nonane Chemistry
Innovations in Sustainable and Efficient Synthetic Routes
The development of environmentally friendly and resource-efficient methods for constructing complex molecules is a central goal of modern organic chemistry. Research into the synthesis of spiro[3.5]nonane derivatives is increasingly focused on green chemistry principles and late-stage functionalization strategies to improve efficiency and reduce waste.
Green Chemistry Approaches for Spiro[3.5]nonane Construction
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. chemijournal.com In the context of spiro[3.5]nonane synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. chemistryjournals.net
Recent advancements in this area include the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net For instance, a microwave-assisted, multicomponent domino reaction using ethanol as a solvent and an ionic liquid as a catalyst has been developed for the synthesis of various spiro compounds. nih.govresearchgate.netmdpi.com This approach offers high yields and a reduced environmental footprint. researchgate.net Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, also represent a promising green alternative by eliminating the need for bulk solvents. envirobiotechjournals.com
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another key aspect of green chemistry. While not yet widely applied to spiro[3.5]nonane synthesis specifically, the broader success of biocatalysis in organic synthesis suggests its potential for creating chiral spirocyclic structures with high selectivity and under mild, environmentally benign conditions.
Late-Stage Functionalization Strategies for Spirocyclic Targets
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govresearchgate.net This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. nih.govresearchgate.net
For spirocyclic targets like derivatives of spiro[3.5]nonane, LSF can be used to introduce a variety of functional groups at specific positions on the spirocyclic core. This can modulate the compound's biological activity, solubility, and other pharmacokinetic properties. nih.gov C-H activation is a particularly powerful tool for LSF, as it allows for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.orgcitedrive.comresearchgate.net Transition-metal-catalyzed C-H activation reactions have demonstrated high efficiency, atom economy, and selectivity in the synthesis of spirocyclic compounds. researchgate.netnih.gov
Recent research has highlighted the use of radical-mediated LSF reactions to introduce functional groups like trifluoromethyl, difluoromethyl, and isopropyl groups onto drug-like molecules, which can lead to improved metabolic stability and permeability. researchgate.net Computational methods are also being employed to predict the regioselectivity of LSF reactions, guiding the synthesis of specific isomers. nih.govresearchgate.net
Exploration of Diverse Substitution Patterns and Heteroatom Incorporation within the Spiro[3.5]nonane Core
The properties and potential applications of spiro[3.5]nonane derivatives can be significantly altered by modifying the substitution patterns on the carbocyclic rings and by incorporating heteroatoms into the core structure.
The synthesis of spiro[3.5]nonanes with diverse substitution patterns allows for the fine-tuning of their steric and electronic properties. This is crucial for optimizing their interaction with biological targets. Various synthetic methodologies, including multicomponent reactions, have been developed to generate a wide array of substituted spirocycles. beilstein-journals.orgresearchgate.netresearchgate.net For example, three-component reactions involving isatins, arylamines, and cyclic 1,3-diones have been used to synthesize novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org
Advancements in Asymmetric Synthesis and Stereocontrol of Spiro[3.5]nonane Derivatives
The three-dimensional nature of the spiro[3.5]nonane scaffold means that many of its derivatives are chiral. The precise control of stereochemistry is therefore of paramount importance, particularly for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". nih.gov In the context of spiro[3.5]nonane derivatives, significant progress has been made in developing enantioselective methods for their construction. researchgate.netnii.ac.jp
For instance, chiral phosphoric acids have been used as catalysts in the desymmetrization of prochiral substrates to generate enantioenriched spirocycles. researchgate.net Organocatalysis, using small chiral organic molecules to catalyze reactions, has also emerged as a powerful tool for the asymmetric synthesis of spiro compounds. acs.orgrsc.org Synergistic catalysis, which combines a chiral secondary amine and a palladium(0) catalyst, has been successfully employed in a cascade reaction to produce chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org
Furthermore, stereocontrolled reactions, such as the Claisen rearrangement, have been utilized to synthesize functionalized spirocyclic compounds with excellent stereoselectivity. thieme-connect.com Tethering strategies have also been shown to be effective in controlling the stereoselective formation of bis-spiroketals, providing a new approach to setting remote stereocenters. nih.gov
Computational Chemistry and Mechanistic Insights into Spiro[3.5]nonane Reactivity and Conformation
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of molecules. In the field of spiro[3.5]nonane chemistry, computational methods are being used to gain insights into reaction mechanisms, predict the outcomes of reactions, and analyze the conformational preferences of these rigid molecules.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to model the transition states of reactions involved in the formation of spirocycles. elsevierpure.comnih.gov This allows researchers to understand the factors that control the stereoselectivity of a reaction and to design more efficient and selective synthetic routes. elsevierpure.comnih.gov For example, computational studies have been used to investigate the transition states of aza-spiro ring formations, revealing that the conformations of these transition states have different puckering preferences depending on the reactant's structure and the product's stereochemistry. elsevierpure.comnih.gov
Conformational analysis of spiro[3.5]nonane derivatives is also crucial for understanding their interactions with biological targets. Computational methods can be used to predict the most stable conformations of these molecules and to study their dynamic behavior. This information can then be used to design molecules with improved binding affinities and selectivities.
Furthermore, reactivity indices derived from computational calculations can be used to predict the feasibility of certain synthetic transformations. For instance, the Fukui dual function has been used to predict the success of synthesizing spiro derivatives via a double intramolecular aromatic electrophilic substitution. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane, and how can purity be optimized?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by spirocyclic ring formation via cyclization reactions. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) .
- Spirocyclization : Intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro[3.5]nonane scaffold .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, as demonstrated in spirocyclic compound libraries .
Q. How should researchers characterize the physicochemical properties of this compound?
- Techniques :
- NMR Spectroscopy : Confirm spirocyclic structure and regiochemistry (e.g., H and C NMR for ring protons and carbons) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~208°C for related spirooxindoles) .
- Density/Solubility : Experimental determination using pycnometry or computational tools (e.g., ACD/Labs) .
Q. What IUPAC guidelines apply to naming spirocyclic compounds like this compound?
- Rules : The numbering starts at the smaller ring, with prefixes indicating heteroatoms (e.g., "oxa" for oxygen). For non-standard bonding, lambda () conventions denote hypervalent atoms (e.g., -sulfur in thiaspiro systems) .
Advanced Research Questions
Q. How do structural modifications to the 2,7-diazaspiro[3.5]nonane scaffold influence Sigma receptor (S1R/S2R) binding affinity?
- SAR Insights :
- Amide Substitutions : Compounds with amide groups (e.g., 5b) exhibit higher S1R affinity (Ki = 13 nM) due to hydrogen bonding with Glu172 .
- Scaffold Flexibility : Diazaspiro scaffolds show superior binding vs. diazabicyclo systems, attributed to conformational rigidity .
- Hydroxyl Group Impact : The 7-hydroxyl group may enhance solubility but reduce membrane permeability, requiring prodrug strategies .
Q. What experimental approaches resolve contradictions between in vitro binding data and in vivo efficacy?
- Strategies :
- Functional Assays : Test intrinsic activity (e.g., calcium flux assays) to distinguish agonists/antagonists .
- In Vivo Validation : Use murine neuropathic pain models (e.g., mechanical allodynia) with dose-response curves (e.g., 20 mg/kg for 5b vs. 40 mg/kg for BD-1063) .
- Receptor Selectivity : Co-administration with S1R agonists (e.g., PRE-084) to confirm target specificity .
Q. Which computational methods predict the binding modes of spirocyclic ligands to Sigma receptors?
- Tools :
- Molecular Docking : Glide or AutoDock Vina to model interactions with S1R’s hydrophobic pocket .
- Density Functional Theory (DFT) : Calculate ligand strain energy and electron distribution for reactivity insights .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS for 100-ns trajectories) .
Q. How does the hydroxyl group at position 7 affect physicochemical and pharmacokinetic properties?
- Effects :
- Solubility : Increased polarity improves aqueous solubility but may limit blood-brain barrier penetration .
- Stability : Susceptibility to oxidation necessitates inert storage conditions (2–8°C, dark, anhydrous) .
- Biological Half-Life : Metabolite profiling (e.g., LC-MS) identifies glucuronidation or sulfation pathways .
Tables
Table 1 : Key SAR Data for 2,7-Diazaspiro[3.5]nonane Derivatives
| Compound | S1R Ki (nM) | S2R Ki (nM) | Functional Profile |
|---|---|---|---|
| 4b | 2.7 | 27 | Partial Agonist |
| 5b | 13 | 102 | Antagonist |
| 8f | 10 | 165 | Antagonist |
Table 2 : Physicochemical Properties of 2-Oxa-7-azaspiro[3.5]nonane Derivatives
| Property | Value |
|---|---|
| Density | 1.048 g/cm³ |
| Boiling Point | 208.4°C at 760 mmHg |
| LogP (Predicted) | 1.2–1.8 (ChemAxon) |
| Aqueous Solubility | 0.5–1.2 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
